molecular formula C8H12N2 B038013 N-methyl-1-pyridin-2-ylethanamine CAS No. 114366-07-3

N-methyl-1-pyridin-2-ylethanamine

Cat. No. B038013
CAS RN: 114366-07-3
M. Wt: 136.19 g/mol
InChI Key: MJXPDBFDHSMVNS-UHFFFAOYSA-N
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Description

“N-methyl-1-pyridin-2-ylethanamine” is a chemical compound with the molecular formula C8H12N2 . It is also known by other names such as “methyl [1-(pyridin-2-yl)ethyl]amine”, “N-methyl-1-(pyridin-2-yl)ethanamine”, and "N-METHYL-N-(1-PYRIDIN-2-YLETHYL)AMINE" .


Synthesis Analysis

The synthesis of “N-methyl-1-pyridin-2-ylethanamine” has been reported in the literature. For instance, it has been synthesized as a Schiff base by the condensation reaction of 2-pyridinecarboxaldehyde with methylamine . Another study reported the synthesis of novel metal complexes of N-(pyridin-2-ylmethylene)methanamine .


Molecular Structure Analysis

The molecular structure of “N-methyl-1-pyridin-2-ylethanamine” includes a pyridine ring attached to an ethylamine group with a methyl group attached to the nitrogen atom . The InChI string for this compound is “InChI=1S/C8H12N2/c1-7(9-2)8-5-3-4-6-10-8/h3-7,9H,1-2H3” and the canonical SMILES string is "CC(C1=CC=CC=N1)NC" .


Physical And Chemical Properties Analysis

“N-methyl-1-pyridin-2-ylethanamine” has a molecular weight of 136.19 g/mol . It has one hydrogen bond donor and two hydrogen bond acceptors . The compound has a rotatable bond count of 2 and a topological polar surface area of 24.9 Ų .

Scientific Research Applications

Synthesis of N-(Pyridin-2-yl)imidates

N-methyl-1-pyridin-2-ylethanamine can be used in the synthesis of several substituted N-(pyridin-2-yl)imidates from nitrostyrenes and 2-aminopyridines . The reaction process involves the in situ formation of the corresponding α-iminonitriles under heterogeneous Lewis acid catalysis in the presence of Al2O3 .

Conversion into N-Heterocycles

A preliminary synthetic application of N-(pyridin-2-yl)imidates was carried out for their facile conversion into the N-heterocycles 2-(4-chlorophenyl)-4,5-dihydro-1H-imidazole and 2-(4-chlorophenyl)-1,4,5,6-tetrahydropyrimidine . This was done in the presence of the corresponding ethylenediamine and 1,3-diaminopropane .

Synthesis of Imidates

In general, imidates serve as powerful molecules of electrophiles and nucleophiles in reactions . They have several applications not only in structure functionalization, e.g., the synthesis of esters, amides, and amidines, but also in the synthesis of heterocyclic molecules .

Transformation into N-Heterocycles

Imidates can be successfully transformed into a series of N-heterocycles, such as imidazolines, (benz)imidazoles, (benz)oxazoles, oxazolines, thiazolines, and azines .

Use in Fungicidal Activity

N-methyl-1-pyridin-2-ylethanamine can be used in the design and synthesis of pyrimidinamine derivatives . These new compounds have shown excellent fungicidal activity .

Use in Bioisosterism

N-methyl-1-pyridin-2-ylethanamine can be used as a template in bioisosterism . This is a strategy in medicinal chemistry where the structure of a known drug is modified by replacing an atom or a group of atoms with an atom or a group of atoms having similar physical or chemical properties .

Safety and Hazards

The compound is harmful if swallowed and can cause irritation to the respiratory system and skin. It also poses a risk of serious damage to the eyes .

Future Directions

While specific future directions for “N-methyl-1-pyridin-2-ylethanamine” are not mentioned in the search results, it’s worth noting that there is a growing interest in the development of novel synthetic methodologies for the challenging coupling of 2-pyridyl nucleophiles with (hetero)aryl electrophiles . This suggests that there could be potential future research directions in this area.

properties

IUPAC Name

N-methyl-1-pyridin-2-ylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2/c1-7(9-2)8-5-3-4-6-10-8/h3-7,9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJXPDBFDHSMVNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=N1)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80588235
Record name N-Methyl-1-(pyridin-2-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80588235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-1-pyridin-2-ylethanamine

CAS RN

114366-07-3
Record name N,α-Dimethyl-2-pyridinemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=114366-07-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Methyl-1-(pyridin-2-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80588235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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